Methyl[(oxiran-2-yl)methyl](propan-2-yl)amine
Description
Structural Features and Functional Group Significance
Methyl(oxiran-2-yl)methylamine, with the chemical formula C7H15NO, possesses a distinct molecular architecture characterized by the presence of two highly reactive functional groups: a tertiary amine and an epoxide ring. uni.lu The tertiary amine features a nitrogen atom bonded to a methyl group, an isopropyl group, and a glycidyl (B131873) group. The glycidyl group, in turn, contains the three-membered heterocyclic epoxide ring (oxirane).
The significance of these functional groups lies in their inherent reactivity and potential for diverse chemical transformations. The tertiary amine, with its lone pair of electrons on the nitrogen atom, imparts basic and nucleophilic properties to the molecule. chemicals.co.uk The steric hindrance around the nitrogen atom, influenced by the methyl and isopropyl substituents, plays a crucial role in modulating its nucleophilicity and catalytic activity.
The epoxide ring is a strained three-membered ether, making it susceptible to ring-opening reactions by a variety of nucleophiles. researchgate.net This high reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of a 1,2-difunctionalized moiety into a target molecule. The combination of a tertiary amine and an epoxide within the same molecule creates a bifunctional building block with the potential for intramolecular catalysis or sequential reactions at two distinct sites.
Table 1: Key Structural and Chemical Properties of Methyl(oxiran-2-yl)methylamine
| Property | Value |
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | N-methyl-N-(oxiran-2-ylmethyl)propan-2-amine |
| SMILES | CC(C)N(C)CC1CO1 |
| CAS Number | 953750-28-2 |
This table is populated with data from available chemical databases. uni.lubldpharm.com
Context within Epoxide and Tertiary Amine Chemistry
The chemistry of Methyl(oxiran-2-yl)methylamine is deeply rooted in the well-established fields of epoxide and tertiary amine chemistry. Epoxides are versatile intermediates in organic synthesis, known for their reactions with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, leading to the formation of β-substituted alcohols. rroij.com The ring-opening can be catalyzed by both acids and bases.
Tertiary amines, on the other hand, are widely recognized for their role as catalysts and bases in organic reactions. In the context of epoxide chemistry, tertiary amines can act as catalysts for the ring-opening of epoxides. rsc.org They can activate the epoxide ring towards nucleophilic attack or, in some cases, directly act as nucleophiles to initiate polymerization. rsc.orgpsu.edu The mechanism often involves the formation of a zwitterionic intermediate, which then facilitates the reaction with another nucleophile.
The presence of both functionalities in Methyl(oxiran-2-yl)methylamine suggests its potential utility in several areas. It can serve as a building block for the synthesis of more complex molecules, such as amino alcohols, which are important structural motifs in many biologically active compounds. The tertiary amine moiety can be used to direct or catalyze the reaction of the epoxide ring, potentially leading to high regioselectivity and stereoselectivity. For instance, in the curing of epoxy resins, tertiary amines are known to act as accelerators, influencing the network structure and properties of the final polymer. kpi.ua
Current Gaps and Future Directions in Fundamental Research
While the general reactivity of epoxides and tertiary amines is well-documented, fundamental research specifically focused on Methyl(oxiran-2-yl)methylamine appears to be limited. A thorough search of the scientific literature does not reveal extensive studies detailing its specific synthesis, reaction kinetics, or applications. This scarcity of dedicated research presents several opportunities for future investigation.
Current Gaps:
Detailed Synthetic Routes and Optimization: While general methods for the synthesis of N-glycidyl amines exist, optimized and high-yielding synthetic protocols specifically for Methyl(oxiran-2-yl)methylamine are not readily available in the literature.
Comprehensive Reactivity Profile: A systematic study of the reactivity of this compound with a diverse range of nucleophiles under various reaction conditions is needed to fully understand its synthetic potential. This includes detailed kinetic and mechanistic studies.
Spectroscopic and Structural Characterization: Although basic chemical data is available, in-depth spectroscopic analysis (e.g., advanced NMR techniques, X-ray crystallography) would provide valuable insights into its conformational preferences and electronic properties.
Catalytic Potential: The catalytic activity of the tertiary amine moiety in intramolecular or intermolecular reactions involving the epoxide has not been thoroughly explored.
Future Research Directions:
Development of Novel Synthetic Methodologies: Research could focus on developing efficient and stereoselective syntheses of Methyl(oxiran-2-yl)methylamine and its derivatives.
Application in Polymer Chemistry: Investigating its role as a monomer or curing agent in the synthesis of functional polymers and epoxy resins could lead to materials with novel properties. The interplay between the tertiary amine and epoxide could be harnessed to control polymerization kinetics and polymer architecture. osti.gov
Use as a Scaffold in Medicinal Chemistry: The amino alcohol core that can be derived from this molecule is a common feature in many pharmaceuticals. Exploring its use as a scaffold for the synthesis of new biologically active compounds is a promising avenue.
Exploration of Intramolecular Interactions: A detailed computational and experimental study of the through-space interactions between the tertiary amine and the epoxide ring could reveal interesting conformational effects and their influence on reactivity.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)8(3)4-7-5-9-7/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSKXWNYUQDZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953750-28-2 | |
| Record name | methyl[(oxiran-2-yl)methyl](propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl Oxiran 2 Yl Methylamine
Precursor Synthesis Strategies
The efficient construction of the target molecule hinges on the successful synthesis of its constituent parts: an oxiran-2-yl)methanol derivative or a related electrophile, and the secondary amine, methyl(propan-2-yl)amine.
(Oxiran-2-yl)methanol, also known as glycidol (B123203), and its derivatives are crucial building blocks. A primary route to chiral glycidol is the Sharpless asymmetric epoxidation of allyl alcohol. This method is renowned for its high enantioselectivity. encyclopedia.pub The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidizing agent like tert-butyl hydroperoxide (TBHP). The choice of (+)-DET or (-)-DET dictates the stereochemistry of the resulting epoxide.
Another versatile approach begins with readily available chiral precursors like malic acid. google.com This strategy involves a series of transformations including esterification, nucleophilic substitution of the hydroxyl group to introduce a halogen, reduction of the ester groups, and finally, intramolecular cyclization under basic conditions to form the epoxide ring. google.com
Table 1: Comparison of Synthetic Routes to Chiral (Oxiran-2-yl)methanol
| Starting Material | Key Reagents | Salient Feature |
|---|---|---|
| Allyl Alcohol | Ti(OiPr)₄, (+)- or (-)-DET, TBHP | High enantioselectivity (Sharpless Epoxidation) |
| Malic Acid | SOCl₂, BH₃·THF, Base | Utilizes a chiral pool starting material |
Methyl(propan-2-yl)amine, or N-methylisopropylamine, is the secondary amine precursor. A common and industrially significant method for its synthesis is reductive amination. This process involves the reaction of isopropylamine (B41738) with formaldehyde (B43269) or the reaction of acetone (B3395972) with methylamine, followed by reduction. The reduction can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165).
Another laboratory-scale method is the direct N-alkylation of isopropylamine with a methylating agent, such as methyl iodide. wikipedia.orgmasterorganicchemistry.com However, this reaction can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-methylation, specific catalysts or reaction conditions, such as using cesium hydroxide (B78521), may be employed to enhance selectivity. organic-chemistry.org
Epoxide Ring Formation Approaches
The formation of the oxirane ring is a critical step that often determines the stereochemistry of the final product. Both stereoselective and non-stereoselective methods are employed depending on the desired outcome.
Asymmetric epoxidation is paramount for producing enantiomerically pure compounds. The Sharpless-Katsuki epoxidation of allylic alcohols is a foundational technique in this area. encyclopedia.pub It allows for the predictable synthesis of specific enantiomers of 2,3-epoxy alcohols based on the chirality of the diethyl tartrate ligand used. quimicaorganica.org
The Jacobsen-Katsuki epoxidation, which uses a manganese-salen complex as a catalyst, is another powerful method for the asymmetric epoxidation of unfunctionalized olefins. encyclopedia.pub While not directly applicable to the synthesis of (oxiran-2-yl)methanol from allyl alcohol, it is a key technology for creating chiral epoxides from other alkene precursors.
Organocatalytic methods have also emerged, using chiral ketones, such as those developed by Shi and Yang, which generate chiral dioxiranes in situ to act as the epoxidizing agent. encyclopedia.pub
Table 2: Overview of Stereoselective Epoxidation Methods
| Method | Catalyst System | Substrate Scope |
|---|---|---|
| Sharpless-Katsuki Epoxidation | Ti(OiPr)₄ / Chiral Tartrate | Allylic alcohols |
| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complexes | Unfunctionalized cis-alkenes |
Besides the direct epoxidation of alkenes, intramolecular cyclization reactions are a common strategy for forming epoxide rings. The intramolecular Williamson ether synthesis is a classic example, involving the treatment of a halohydrin with a base. quimicaorganica.org For instance, 3-chloro-1,2-propanediol (B139630) can be cyclized to form glycidol. The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile, displacing the adjacent halide. quimicaorganica.org
The Darzens reaction provides another route, where an α-haloester reacts with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester). quimicaorganica.org Similarly, the Corey-Chaykovsky reaction utilizes sulfur ylides to react with aldehydes or ketones, yielding epoxides. quimicaorganica.orgpsu.edu This method is particularly useful for preparing epoxides from carbonyl compounds.
Amine Alkylation and Functionalization Protocols
The final key step in synthesizing Methyl(oxiran-2-yl)methylamine is the coupling of the amine and epoxide moieties. This is typically achieved through the nucleophilic ring-opening of an epoxide or a related electrophile by the amine. researchgate.netrsc.org
A direct and common approach is the reaction of methyl(propan-2-yl)amine with a glycidyl (B131873) derivative like epichlorohydrin (B41342) or glycidyl tosylate. The amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. chemicalbook.com This reaction is typically regioselective, with the nucleophilic attack occurring at the less sterically hindered terminal carbon of the epoxide, proceeding via an SN2 mechanism. researchgate.net
The reaction can be performed with or without a solvent. researchgate.net Acetic acid can be used as a catalyst to facilitate the ring-opening under metal- and solvent-free conditions, providing β-amino alcohols with high yields and excellent regioselectivity. rsc.org
The direct alkylation of amines with alkyl halides is a fundamental reaction in organic chemistry. wikipedia.org However, a significant challenge is the potential for overalkylation, as the product secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com In the context of this synthesis, reacting methyl(propan-2-yl)amine with a molecule like 2-(chloromethyl)oxirane would follow this pathway. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product. nih.gov
N-Alkylation Strategies for Tertiary Amine Formation
N-alkylation represents the most direct and conventional approach for synthesizing tertiary amines. researchgate.net This strategy involves the reaction of a secondary amine with an alkylating agent. For the synthesis of Methyl(oxiran-2-yl)methylamine, the key precursor is the secondary amine, N-methylisopropylamine.
Two primary N-alkylation pathways can be envisioned:
Reaction with an Activated Alkane: A common method is the nucleophilic substitution (SN2) reaction between N-methylisopropylamine and an electrophile such as 2-(chloromethyl)oxirane, commonly known as epichlorohydrin. chemicalbook.com In this reaction, the lone pair of electrons on the nitrogen atom of the secondary amine attacks the carbon atom bearing the chlorine atom. A base, such as a non-nucleophilic organic base (e.g., Hünig's base) or an inorganic base (e.g., potassium carbonate), is typically required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion. researchgate.net Over-alkylation to form a quaternary ammonium salt, a common side reaction in amine alkylations, is not a concern when starting with a secondary amine to form a tertiary amine. wikipedia.orgub.edu
Direct Ring-Opening of an Epoxide: Alternatively, the synthesis can be achieved by the direct nucleophilic ring-opening of an epoxide by the secondary amine. While less common for this specific transformation, reacting N-methylisopropylamine with a suitable diepoxide or a molecule with a pre-formed epoxide and another leaving group is a viable pathway. The classical method for such reactions often involves heating the epoxide with an excess of the amine, sometimes in a protic solvent. tandfonline.com However, this non-catalytic approach can be slow and require harsh conditions. mdpi.com The reaction proceeds via an SN2 mechanism, where the amine preferentially attacks the less sterically hindered carbon of the epoxide ring. jsynthchem.com
Reductive Amination Pathways
Reductive amination, or reductive alkylation, offers an alternative route for C-N bond formation and is widely used in pharmaceutical synthesis. gctlc.orgnottingham.ac.uk This two-step, one-pot process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the target amine. organic-chemistry.org
For the synthesis of Methyl(oxiran-2-yl)methylamine, a plausible reductive amination pathway would involve:
Reactants : N-methylisopropylamine and glycidyl aldehyde (oxiran-2-carbaldehyde).
Iminium Formation : The amine reacts with the aldehyde to form a hemiaminal, which then dehydrates to form a transient iminium ion.
Reduction : A reducing agent, added to the reaction mixture, reduces the iminium ion to the final tertiary amine product.
A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.org This method is advantageous as it often avoids the use of alkyl halides and can offer high selectivity. nottingham.ac.uk
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, Room Temp | Inexpensive, readily available | Can reduce some sensitive carbonyls |
| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH (to promote iminium formation) | Selective for iminium ions over ketones/aldehydes | Highly toxic (releases HCN in strong acid) |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst | "Green" (byproduct is water), high efficiency | Requires specialized pressure equipment, catalyst can be pyrophoric |
| α-Picoline-borane | Methanol, Acetic acid catalyst | Effective in various solvents including water | Borane complexes can be moisture sensitive |
This table presents a comparison of common reducing agents used in reductive amination pathways.
Catalytic Synthesis Innovations
Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and sustainability. Catalysis plays a crucial role in the synthesis of Methyl(oxiran-2-yl)methylamine, particularly in controlling stereochemistry and adhering to green chemistry principles.
Asymmetric Catalysis for Stereocontrol
The target molecule possesses a stereocenter on the oxirane ring, meaning it can exist as two enantiomers, (R)- and (S)-Methyl(oxiran-2-yl)methylamine. Asymmetric catalysis provides powerful tools to synthesize a single, desired enantiomer, which is often critical in pharmaceutical applications. nih.govrsc.org
Stereocontrol can be achieved through several catalytic strategies:
Asymmetric Ring-Opening: Chiral catalysts can be used to facilitate the enantioselective ring-opening of a meso-epoxide or the kinetic resolution of a racemic epoxide. tandfonline.commdpi.com Chiral Lewis acids or organocatalysts can coordinate to the epoxide oxygen, activating it for a nucleophilic attack by the amine while creating a chiral environment that directs the amine to attack one enantiomer of the epoxide preferentially. acs.orgpsu.edu
Enantioselective Epoxidation: An alternative is to first perform an asymmetric epoxidation of a prochiral allylic precursor, such as N-allyl-N-methylisopropylamine. Well-established methods like the Sharpless asymmetric epoxidation can produce the chiral epoxide with high enantiomeric excess. This can then be followed by further synthetic steps if needed.
The development of chiral amines and their derivatives as catalysts has become a significant area of research, enabling a broad range of asymmetric transformations with high selectivity and yield. acs.orgpsu.edu
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgbenthamdirect.com Several principles can be applied to the synthesis of Methyl(oxiran-2-yl)methylamine to make the process more environmentally benign.
Catalysis over Stoichiometric Reagents : Using catalytic amounts of a substance is inherently greener than using stoichiometric reagents, which generate more waste. rsc.org For instance, employing Lewis acids like Yttrium(III) chloride (YCl₃) or other metal salts can efficiently catalyze the ring-opening of epoxides with amines under mild, often solvent-free, conditions, significantly improving atom economy. mdpi.comrroij.com
Use of Greener Solvents : Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives like water, alcohols, or even performing reactions under solvent-free conditions, is a key green chemistry goal. nih.govacsgcipr.org The reaction between epoxides and amines has been successfully demonstrated in water, which is a significant environmental improvement. researchgate.net
Biocatalysis : Enzymes offer a highly selective and environmentally friendly catalytic alternative. Lipases have been used to catalyze the ring-opening of epoxides with amines in organic solvents, proceeding under mild conditions and often with high regioselectivity. mdpi.com Amine dehydrogenases are also being explored for biocatalytic reductive amination. frontiersin.org
| Green Approach | Application to Synthesis | Key Benefit | Reference Example |
| Solvent-Free Catalysis | YCl₃-catalyzed reaction of an epoxide and an amine at room temperature. | Eliminates solvent waste, simplifies product isolation. | YCl₃ provides good to excellent yields with high regioselectivity. mdpi.com |
| Aqueous Media | Tertiary amine (DABCO) catalyzed ring-opening of epoxides in water. | Reduces reliance on volatile organic compounds (VOCs). | Reaction proceeds in good to excellent yields under mild conditions. researchgate.net |
| Biocatalysis | Lipase-catalyzed ring-opening of epichlorohydrin with anilines. | High selectivity, mild reaction conditions, biodegradable catalyst. | Lipozyme TL IM in methanol effectively catalyzes the reaction. mdpi.com |
This table summarizes innovative green chemistry approaches applicable to the synthesis of the target compound.
Scale-Up Considerations and Process Optimization
Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces significant challenges that must be addressed through process optimization.
A primary concern in the synthesis of Methyl(oxiran-2-yl)methylamine via epoxide ring-opening is the management of reaction exothermicity. The ring-opening of strained epoxides is a highly exothermic process. In a large-scale batch reactor, inefficient heat removal can lead to a rapid temperature increase, potentially causing solvent to boil, pressure to build, and runaway reactions to occur.
To mitigate these risks, several strategies are employed:
Process Control : Careful control of reagent addition rates, efficient stirring, and the use of reactor cooling jackets are essential to maintain the desired temperature.
Continuous-Flow Reactors : A modern approach to managing exothermic reactions is the use of continuous-flow microreactors or tubular reactors. acs.org In these systems, small volumes of reactants are continuously mixed and reacted, allowing for superior heat transfer and temperature control. This technology significantly improves the safety profile of the reaction and often leads to more consistent product quality and higher yields. acs.org
Process optimization also involves a detailed study of reaction parameters to maximize yield and purity while minimizing cost and cycle time. This includes optimizing catalyst loading, substrate concentration, reaction temperature, and pressure. Kinetic studies are often performed to build a complete model for product formation, which can then be used to predict performance during scale-up. acs.org
Chemical Reactivity and Mechanistic Investigations of Methyl Oxiran 2 Yl Methylamine
Nucleophilic Epoxide Ring-Opening Reactions
Under neutral or basic conditions, the reaction mechanism for the ring-opening of epoxides like Methyl(oxiran-2-yl)methylamine is typically a bimolecular nucleophilic substitution (SN2) process. libretexts.orgmasterorganicchemistry.com In this pathway, a nucleophile directly attacks one of the carbon atoms of the epoxide ring. This attack forces the carbon-oxygen bond to break, relieving the ring strain and forming an alkoxide intermediate, which is subsequently protonated to yield a β-substituted amino alcohol. chemistrysteps.com The driving force for this reaction is the release of the approximately 13 kcal/mol of strain energy contained within the three-membered ring. masterorganicchemistry.com
Regioselectivity and Stereoselectivity Studies
The regiochemistry and stereochemistry of the nucleophilic ring-opening are critical aspects of its reactivity. Due to the structural asymmetry of the terminal epoxide in Methyl(oxiran-2-yl)methylamine, two potential sites exist for nucleophilic attack: the primary (C3) and the secondary (C2) carbon of the oxirane ring.
Regioselectivity: In reactions with strong, basic nucleophiles, the attack predominantly occurs at the less sterically hindered carbon atom. masterorganicchemistry.comchemistrysteps.com For Methyl(oxiran-2-yl)methylamine, this corresponds to the terminal, primary carbon. This preference is characteristic of an SN2 mechanism, where steric hindrance plays a major role in determining the trajectory of the attacking nucleophile. Spectroscopic studies on model reactions involving monofunctional epoxides and amines have confirmed that the nucleophilic agent selectively attacks the terminal carbon atom of the epoxide ring. cnrs.fr
Stereoselectivity: The SN2 mechanism dictates that the nucleophile attacks the epoxide carbon from the side opposite to the carbon-oxygen bond. libretexts.org This backside attack results in an inversion of the stereochemical configuration at the center of attack. masterorganicchemistry.com Consequently, the ring-opening process is highly stereoselective, leading to the formation of trans or anti products where the nucleophile and the newly formed hydroxyl group are on opposite sides of the original C-C bond. chemistrysteps.com
The expected regioselectivity in the reaction of Methyl(oxiran-2-yl)methylamine with various nucleophiles is summarized in the table below, based on established principles for terminal epoxides.
| Nucleophile | Predicted Major Product | Site of Attack | Mechanism |
|---|---|---|---|
| Ammonia (NH₃) | 1-{[Methyl(propan-2-yl)amino]methyl}ethane-1,2-diol | Less substituted carbon (C3) | SN2 |
| Sodium Azide (B81097) (NaN₃) | 1-Azido-3-[methyl(propan-2-yl)amino]propan-2-ol | Less substituted carbon (C3) | SN2 |
| Sodium Hydroxide (B78521) (NaOH) | 1-[Methyl(propan-2-yl)amino]propane-2,3-diol | Less substituted carbon (C3) | SN2 |
| Methylamine (CH₃NH₂) | 1-[Methyl(propan-2-yl)amino]-3-(methylamino)propan-2-ol | Less substituted carbon (C3) | SN2 |
Intermolecular Nucleophilic Attack Pathways
A wide array of nucleophiles can participate in the intermolecular ring-opening of Methyl(oxiran-2-yl)methylamine. Amines, in particular, are common nucleophiles used to open epoxide rings, leading to the formation of β-amino alcohols. tandfonline.com The nitrogen atom of the attacking amine uses its lone pair of electrons to form a new carbon-nitrogen bond. The nucleophilicity of amines generally increases with basicity, although it is also sensitive to steric effects. masterorganicchemistry.com Secondary amines are often stronger nucleophiles than primary amines. masterorganicchemistry.com
Other effective nucleophiles include hydroxide ions, alkoxides, azide ions, and thiols. masterorganicchemistry.comchemistrysteps.com Each of these reactions proceeds via the SN2 pathway, attacking the terminal carbon of the epoxide to yield a corresponding diol, alkoxy alcohol, azido (B1232118) alcohol, or thio-alcohol, respectively.
Intramolecular Cyclization Reactions
The structure of Methyl(oxiran-2-yl)methylamine, containing both a nucleophilic amine and an electrophilic epoxide, does not lend itself to simple intramolecular cyclization due to the length and nature of the connecting chain. However, derivatives of this compound, or products from its initial ring-opening, can undergo subsequent intramolecular reactions. For instance, if the initial ring-opening is performed with a nucleophile that introduces a new reactive site, subsequent cyclization may become possible.
In related systems, such as N-(oxiran-2-ylmethyl) anilines, intramolecular reactions can be facilitated. Studies on the cyclization of amides have shown that ortho-substituted amines can undergo decarboxylative acylation followed by intramolecular cyclization to form various nitrogen heterocycles. rsc.org While not directly applicable to the parent compound, these studies highlight the potential for designing multi-step syntheses involving an initial ring-opening followed by a targeted intramolecular cyclization to build complex heterocyclic structures. rsc.orgnih.gov
Electrophilic Epoxide Ring-Opening Reactions
Under acidic conditions, the mechanism of epoxide ring-opening is altered significantly. The reaction is initiated by the protonation of the epoxide oxygen atom by an acid, which forms a good leaving group (a hydroxyl group) and activates the ring toward nucleophilic attack. chemistrysteps.com This initial protonation makes the epoxide much more electrophilic and allows for ring-opening by even weak nucleophiles.
Acid-Catalyzed Transformations
In an acid-catalyzed reaction, after the initial protonation of the epoxide oxygen, the nucleophile attacks one of the ring carbons. For an unsymmetrical epoxide like Methyl(oxiran-2-yl)methylamine, the regioselectivity of this attack is different from that observed under basic conditions. The nucleophilic attack occurs preferentially at the more substituted carbon atom. libretexts.orgchemistrysteps.com
This regiochemical outcome is explained by the nature of the transition state. After protonation, the C-O bonds of the epoxide are weakened. The positive charge is shared between the oxygen and the two carbons, but it is better supported by the more substituted carbon atom, which can better stabilize a partial positive charge (a carbocation-like character). chemistrysteps.com Therefore, the transition state has significant SN1 character, and the nucleophile attacks the more electrophilic, more substituted carbon. The reaction still proceeds with an inversion of stereochemistry, resulting in a trans diol in the case of acid-catalyzed hydrolysis. libretexts.org A metal- and solvent-free reaction mediated by acetic acid has been shown to be an effective protocol for the ring-opening of epoxides with amines, yielding β-amino alcohols with high regioselectivity. rsc.org
Lewis Acid Mediated Reactions
Lewis acids can also catalyze the ring-opening of epoxides. They function by coordinating to the lone pair of electrons on the epoxide oxygen atom. mdpi.com This coordination polarizes the C-O bonds, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net This activation allows the reaction to proceed under milder conditions than those typically required for strong acid catalysis.
The regioselectivity of Lewis acid-mediated reactions can be complex and depends on the specific Lewis acid, the nucleophile, and the substrate. ucdavis.edu Stronger Lewis acids can facilitate attack at the more substituted carbon, similar to Brønsted acids. However, some Lewis acids can direct the nucleophile to the less substituted carbon. For example, studies on the ring-opening of epichlorohydrin (B41342) with methanol (B129727) using various zeolite catalysts found that Sn-Beta was highly active and regioselective for attack at the terminal carbon. ucdavis.edu The use of different Lewis acids, such as tris(pentafluorophenyl)borane, has been explored for industrial applications in epoxide ring-opening polymerization. digitellinc.com
The table below illustrates the predicted outcomes for acid-catalyzed ring-opening reactions on an analogous terminal epoxide system.
| Catalyst/Reagent | Nucleophile | Predicted Major Product | Site of Attack | Mechanism |
|---|---|---|---|---|
| H₂SO₄ (catalytic) | H₂O | 1-[Methyl(propan-2-yl)amino]propane-2,3-diol | More substituted carbon (C2) | SN1-like |
| HCl (anhydrous) | Cl⁻ | 2-Chloro-1-[methyl(propan-2-yl)amino]propan-3-ol | More substituted carbon (C2) | SN1-like |
| BF₃·Et₂O | CH₃OH | 3-Methoxy-1-[methyl(propan-2-yl)amino]propan-2-ol | More substituted carbon (C2) | Lewis Acid Catalyzed |
| Sn-Beta (zeolite) | CH₃OH | 2-Methoxy-1-[methyl(propan-2-yl)amino]propan-3-ol | Less substituted carbon (C3) | Lewis Acid Catalyzed |
Reactions Involving the Tertiary Amine Moiety
The reactivity of Methyl(oxiran-2-yl)methylamine is characterized by the presence of two key functional groups: a tertiary amine and an epoxide ring. The tertiary amine moiety, with its lone pair of electrons on the nitrogen atom, is a site of nucleophilicity and basicity, enabling it to participate in a variety of chemical transformations.
The tertiary amine group in Methyl(oxiran-2-yl)methylamine can function as a catalyst in several organic reactions, most notably in the ring-opening of epoxides. While the molecule itself contains an epoxide, its tertiary amine can catalyze the ring-opening of other epoxide molecules by a nucleophile. researchgate.net This catalytic activity is particularly effective in the presence of protic species like water, alcohols, or other amines. rsc.org
The mechanism of catalysis typically involves the activation of the nucleophile or the epoxide. In the presence of a hydroxyl-containing compound, the tertiary amine can deprotonate the hydroxyl group, generating a more potent alkoxide nucleophile. rsc.orgpsu.edu This alkoxide then attacks the epoxide ring, leading to its opening.
Alternatively, the tertiary amine can directly attack an epoxide, forming a zwitterionic intermediate which is then attacked by a nucleophile. psu.edu For standard epoxides, research has provided evidence that the tertiary amine can initiate the ring-opening reaction, becoming covalently linked to the resulting polymer backbone. rsc.orgpsu.edu This suggests that in a self-polymerization scenario, the tertiary amine of one molecule could initiate the ring-opening of another.
Table 1: Role of Tertiary Amines in Epoxide Ring-Opening Reactions
| Catalytic Role | Reaction System | Mechanism | Reference |
|---|---|---|---|
| Base Catalyst | Epoxide + Alcohol/Water | Amine deprotonates the hydroxyl group, forming a stronger nucleophile (alkoxide) which opens the epoxide ring. | rsc.orgpsu.edu |
| Nucleophilic Catalyst | Epoxide + Nucleophile | Amine directly attacks the epoxide to form a zwitterionic intermediate, which facilitates the subsequent nucleophilic attack. | psu.edu |
| Initiator | Polymerization of Epoxides | The tertiary amine directly initiates the ring-opening, leading to the formation of a polymer chain with the amine moiety incorporated. | rsc.orgpsu.edu |
Quaternization: The nucleophilic nitrogen atom of the tertiary amine can readily react with alkyl halides in a process known as quaternization, or the Menschutkin reaction. nih.gov This SN2 reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge. taylorandfrancis.com For Methyl(oxiran-2-yl)methylamine, reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding quaternary ammonium iodide. The rate and success of this reaction can be influenced by the nature of the alkyl halide and the solvent used. nih.govresearchgate.net
Amine Oxide Formation: The tertiary amine can be oxidized to form an amine N-oxide. wikipedia.org This transformation involves the formation of a coordinate covalent bond between the nitrogen and an oxygen atom. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), or Caro's acid. wikipedia.orgthieme-connect.de The resulting product, Methyl(oxiran-2-yl)methylamine N-oxide, would have the chemical formula C₇H₁₅NO₂. Amine oxides are typically highly polar, water-soluble compounds. wikipedia.org The reaction is generally carried out under controlled temperature conditions to avoid side reactions. google.comrsc.org
Table 2: Reactions at the Tertiary Nitrogen Center
| Reaction | Reagent Example | Product Type | Key Features |
|---|---|---|---|
| Quaternization | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Forms a permanently charged cationic species; SN2 mechanism. nih.gov |
| Amine Oxide Formation | Hydrogen Peroxide (H₂O₂) | Amine N-Oxide | Oxidation of the nitrogen atom; product is highly polar. wikipedia.orgthieme-connect.de |
The lone pair of electrons on the nitrogen atom of the tertiary amine moiety allows Methyl(oxiran-2-yl)methylamine to act as a Lewis base and a ligand in coordination chemistry. It can donate this electron pair to an electron-deficient metal center to form a coordination complex.
The coordinating ability of this amine would be influenced by several factors:
Steric Hindrance: The presence of three substituents on the nitrogen—a methyl group, an isopropyl group, and an oxiran-2-ylmethyl group—creates a sterically hindered environment around the nitrogen atom. This steric bulk may affect its ability to approach and bind to larger metal centers or to form complexes with specific geometries.
Chelation: The oxygen atom of the epoxide ring is located three atoms away from the nitrogen (N-C-C-O). This arrangement could potentially allow the compound to act as a bidentate ligand, coordinating to a metal center through both the nitrogen and the oxygen atoms to form a stable five-membered chelate ring. The formation of such a chelate would enhance the stability of the resulting metal complex compared to coordination by the amine alone.
The specific complexes formed would depend on the metal ion, the solvent system, and the reaction conditions.
Rearrangement Reactions and Fragmentations
The structure of Methyl(oxiran-2-yl)methylamine allows for several potential rearrangement and fragmentation pathways, particularly under energetic conditions such as those found in mass spectrometry or in the presence of strong acids or bases.
Skeletal rearrangements involve the reorganization of the atomic connectivity within a molecule. nih.govcambridgescholars.com For Methyl(oxiran-2-yl)methylamine, potential rearrangements could be initiated at either the epoxide ring or the amine functionality.
Epoxide to Allylic Alcohol Rearrangement: In the presence of strong, non-nucleophilic bases, epoxides can undergo rearrangement to form allylic alcohols. This reaction involves the abstraction of a proton from a carbon adjacent to the epoxide ring, followed by the opening of the ring.
Acid-Catalyzed Rearrangements: Under acidic conditions, the epoxide oxygen can be protonated, making the ring highly susceptible to nucleophilic attack. This can lead to ring-opening, and subsequent rearrangements of the resulting carbocation intermediate can occur to form more stable structures, such as ketones or aldehydes.
Amine-Related Rearrangements: While less common for simple tertiary amines, rearrangements involving the migration of alkyl groups, such as the Stevens or Sommelet-Hauser rearrangements, are known for certain quaternary ammonium salts. If the amine were first quaternized, subsequent treatment with a strong base could potentially induce such rearrangements.
In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" for the molecule's structure. For aliphatic amines, the most characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.orglibretexts.org
For Methyl(oxiran-2-yl)methylamine (molar mass: 129.22 g/mol ), the following α-cleavages are predicted: uni.lu
Cleavage of the C-C bond between the nitrogen and the isopropyl group: This would result in the loss of a propyl radical (•CH(CH₃)₂) and the formation of a resonance-stabilized iminium ion, [CH₃N(H)=CH-CH₂-O-CH₂]⁺, or a related structure. The major fragmentation would likely involve the loss of the largest alkyl group, the isopropyl group, leading to a significant peak.
Cleavage of the C-C bond between the nitrogen and the methyl group: This would lead to the loss of a methyl radical (•CH₃) and the formation of the corresponding iminium ion.
Cleavage of the C-C bond between the nitrogen and the glycidyl (B131873) methylene (B1212753) group: This would involve the loss of the oxiran-2-ylmethyl radical (•CH₂-C₂H₃O) and the formation of the [(CH₃)₂C=N⁺(CH₃)] ion.
Another common fragmentation for amines is the loss of a hydrogen atom from the molecular ion, resulting in an [M-1]⁺ peak. whitman.edu Fragmentation can also be initiated by the epoxide ring, which can cleave to produce characteristic ions. nih.gov
Table 3: Predicted Mass Spectrometry Fragmentation Ions for Methyl(oxiran-2-yl)methylamine
| Adduct/Fragment | Predicted m/z | Possible Identity |
|---|---|---|
| [M]⁺ | 129.11482 | Molecular Ion |
| [M+H]⁺ | 130.12265 | Protonated Molecular Ion |
| [M-CH₃]⁺ | 114 | Loss of methyl group via α-cleavage |
| [M-C₃H₇]⁺ | 86 | Loss of isopropyl group via α-cleavage |
| [M-C₃H₅O]⁺ | 72 | Loss of glycidyl group via α-cleavage |
| [M+H-H₂O]⁺ | 112.11263 | Loss of water from the protonated molecule |
Data sourced from predicted values. uni.lu
Kinetic and Thermodynamic Analysis of Reactions
Reaction Rate Determinations
No published studies containing reaction rate data for Methyl(oxiran-2-yl)methylamine were found. Therefore, no data tables on reaction rates can be provided.
Equilibrium Constant Measurements
No published studies containing equilibrium constant measurements for reactions involving Methyl(oxiran-2-yl)methylamine were found. Consequently, no data tables on equilibrium constants can be presented.
Computational and Theoretical Chemistry Studies
Molecular Orbital Theory Calculations
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a framework to understand chemical bonding and electronic properties.
Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity. For an epoxyamine, the HOMO is expected to be localized on the nitrogen atom of the amine group, indicating its nucleophilic character. The LUMO would likely be associated with the C-O bonds of the strained oxirane ring, specifically at the carbon atoms, signifying these as the electrophilic sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
A hypothetical FMO analysis would yield specific energy values for the HOMO, LUMO, and the HOMO-LUMO gap, which would be presented in a data table.
Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual calculations for the specific compound.)
| Molecular Orbital | Energy (eV) |
| HOMO | -8.50 |
| LUMO | 1.20 |
| HOMO-LUMO Gap | 9.70 |
Calculations of the electronic structure would provide a detailed map of electron density and electrostatic potential. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to determine the partial atomic charges on each atom. In Methyl(oxiran-2-yl)methylamine, the oxygen and nitrogen atoms are expected to carry negative partial charges due to their high electronegativity, while the carbon atoms of the oxirane ring and the carbon atom attached to the nitrogen would exhibit positive partial charges. This charge distribution is fundamental to understanding the molecule's polarity and intermolecular interactions.
Table 2: Hypothetical Partial Atomic Charges (Mulliken) (Note: The following data is illustrative and not based on actual calculations for the specific compound.)
| Atom | Partial Charge (e) |
| O (oxirane) | -0.45 |
| N (amine) | -0.35 |
| C1 (oxirane) | +0.15 |
| C2 (oxirane) | +0.18 |
Density Functional Theory (DFT) Investigations
DFT is a widely used computational method that relates the properties of a molecule to its electron density. It offers a good balance between accuracy and computational cost for a wide range of chemical systems.
A primary application of DFT is the determination of the most stable three-dimensional structure of a molecule. Geometry optimization calculations would yield precise bond lengths, bond angles, and dihedral angles for the lowest energy conformer of Methyl(oxiran-2-yl)methylamine. A conformational analysis would explore the potential energy surface to identify other stable conformers and the energy barriers between them, which is important given the flexibility of the molecule's side chains.
Table 3: Hypothetical Optimized Geometric Parameters (Note: The following data is illustrative and not based on actual calculations for the specific compound.)
| Parameter | Value |
| C-O (oxirane) bond length | 1.45 Å |
| C-N (amine) bond length | 1.47 Å |
| C-O-C (oxirane) bond angle | 61.5° |
DFT is particularly powerful for studying reaction mechanisms. For Methyl(oxiran-2-yl)methylamine, a key reaction is the nucleophilic ring-opening of the epoxide. DFT calculations could model the reaction pathway of this process, for instance, with a nucleophile attacking one of the oxirane carbons. This would involve locating the transition state structure and calculating the activation energy, providing quantitative insights into the reaction kinetics.
DFT calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data. For example, the calculation of vibrational frequencies can aid in the assignment of peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to help in the structural elucidation of the molecule and its reaction products.
Table 4: Hypothetical Predicted Vibrational Frequencies (Note: The following data is illustrative and not based on actual calculations for the specific compound.)
| Vibrational Mode | Frequency (cm⁻¹) |
| C-O-C symmetric stretch | 1250 |
| C-N stretch | 1100 |
| Oxirane ring breathing | 850 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular flexibility and interactions with the environment, such as a solvent.
MD simulations would allow for thorough sampling of the potential energy surface of the molecule to identify the most stable, low-energy conformations. It is expected that the molecule would exhibit significant flexibility. The most stable conformers would likely be those that minimize steric hindrance between the bulky isopropyl group, the methyl group, and the oxirane ring. Theoretical calculations on related flexible aliphatic amines have shown that the energy differences between various staggered conformations can be small, leading to a dynamic equilibrium of several conformers at room temperature.
For instance, studies on other N-substituted glycines and aliphatic amines reveal that the peptoid backbone can favor trans conformations to minimize steric clash. Similarly, the substituents on the nitrogen of Methyl(oxiran-2-yl)methylamine would arrange themselves to reduce steric repulsion. The relative populations of these conformers are dictated by their free energies, which include both enthalpic and entropic contributions.
Table 1: Hypothetical Relative Energies of Key Conformers of Methyl(oxiran-2-yl)methylamine
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Anti | ~180° | 0.00 | 65 |
| Gauche (+) | ~+60° | 0.85 | 17.5 |
| Gauche (-) | ~-60° | 0.85 | 17.5 |
Note: This table is illustrative and based on typical energy differences for similar aliphatic amines. The values represent a hypothetical scenario where the anti-conformer, minimizing steric hindrance, is the most stable.
The reactivity of epoxides, particularly their ring-opening reactions, is highly sensitive to the solvent environment. MD simulations can elucidate the role of the solvent by explicitly modeling the interactions between the solute and solvent molecules. The reaction of the epoxide ring in Methyl(oxiran-2-yl)methylamine with a nucleophile is a key example.
Computational studies on the aminolysis of epoxides have shown that the solvent can influence both the reaction rate and the regioselectivity of the nucleophilic attack.
Protic Solvents (e.g., water, methanol): These solvents can act as hydrogen-bond donors, interacting with the oxygen atom of the epoxide ring. This interaction polarizes the C-O bond and protonates the oxygen, making the ring more susceptible to nucleophilic attack. This often leads to an acceleration of the ring-opening reaction. MD simulations would show a stable solvation shell around the epoxide oxygen, with hydrogen bonds orienting the solvent molecules.
Aprotic Solvents (e.g., THF, DMSO): In aprotic solvents, this hydrogen-bonding assistance is absent. However, polar aprotic solvents can still influence the reaction by solvating the transition state. The nucleophilicity of the attacking species can also be enhanced in polar aprotic solvents compared to protic ones.
Theoretical studies have indicated that for reactions between epoxides and amines, the amine itself can act as a catalyst through hydrogen bonding in aprotic solvents, often involving clusters of amine molecules. MD simulations can reveal the extent of such self-aggregation and its effect on the reaction pathway. The simulations can quantify the radial distribution functions of solvent molecules around the reactive sites, providing a clear picture of the solvent structure and its influence on the reaction mechanism.
Quantitative Structure-Activity Relationship (QSAR) for Related Compounds (Non-Biological)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of compounds with a specific activity or property. While most QSAR studies on epoxides focus on biological activities like toxicity, the same principles can be applied to non-biological properties such as chemical reactivity or physical properties (e.g., boiling point, solubility).
To build a QSAR model for a non-biological property of compounds related to Methyl(oxiran-2-yl)methylamine, a set of molecular descriptors must be calculated for a series of similar molecules. These descriptors are numerical representations of the chemical structure.
For a series of aliphatic amines, ethers, or epoxides, relevant descriptors could include:
Topological Descriptors: These describe the connectivity of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical Descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume, ovality).
Electronic Descriptors: These describe the electronic properties (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies). The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of an epoxide, for instance, can be correlated with its susceptibility to nucleophilic attack.
Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity.
Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the property of interest. For example, a QSAR model could be developed to predict the reaction rate constant (k) for the ring-opening of a series of N-substituted glycidyl (B131873) amines with a standard nucleophile.
A hypothetical QSAR equation might look like: log(k) = c0 + c1(LUMO Energy) + c2(Steric Hindrance Parameter) + c3*(logP)
This equation would imply that the reactivity is governed by the electrophilicity of the epoxide (represented by LUMO energy), the steric accessibility of the reaction center, and the hydrophobicity of the molecule, which affects its solvation.
Table 2: Example of Descriptors Used in QSAR for Predicting a Non-Biological Property (e.g., Reactivity) of Related Aliphatic Epoxides and Amines
| Descriptor Type | Specific Descriptor | Potential Correlation with Reactivity |
| Electronic | LUMO Energy | A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. |
| Electronic | Partial Charge on Epoxide Carbons | A more positive partial charge on a carbon atom indicates a more electrophilic site, favoring nucleophilic attack. |
| Steric | Taft Steric Parameter (Es) | Increased steric hindrance around the epoxide ring would negatively correlate with the reaction rate. |
| Topological | Molecular Connectivity Index (χ) | Can correlate with the overall size and branching of the molecule, which influences steric and solvation effects. |
| Physicochemical | LogP | Can influence the reaction rate by affecting the solvation of the reactant and the transition state in a given solvent. |
Note: This table provides examples of descriptors and their expected influence on the chemical reactivity of epoxides in ring-opening reactions.
Methyl Oxiran 2 Yl Methylamine As a Synthetic Intermediate and Building Block
Precursor for Novel Heterocyclic Compounds
The presence of both an epoxide and an amine within the same molecule makes Methyl(oxiran-2-yl)methylamine an ideal precursor for the synthesis of nitrogen- and oxygen-containing heterocycles. These reactions often proceed through intramolecular cyclization pathways, providing efficient routes to complex ring systems.
The synthesis of oxazolidinones can be achieved through the reaction of amino epoxides with carbon dioxide. In the case of Methyl(oxiran-2-yl)methylamine, the intramolecular reaction would proceed via nucleophilic attack of the amine on a molecule of CO2, followed by an intramolecular ring-closing reaction. This process is a key method for CO2 fixation into valuable chemical intermediates. researchgate.netusn.no
Morpholine (B109124) derivatives are another important class of heterocycles that can be synthesized from amino epoxides. researchgate.nete3s-conferences.org The general strategy involves the reaction of the amino epoxide with a suitable two-carbon electrophile, followed by cyclization. For instance, the reaction with an α-halo ketone followed by intramolecular cyclization can yield substituted morpholines. organic-chemistry.orgchemrxiv.org The inherent 1,2-amino alcohol substructure that is revealed upon ring-opening of the epoxide is the key to the formation of the six-membered morpholine ring. researchgate.net
| Starting Material | Reagent | Product Class | Reaction Type |
| Methyl(oxiran-2-yl)methylamine | Carbon Dioxide (CO2) | Oxazolidinone | Cyclization |
| Methyl(oxiran-2-yl)methylamine | α-Halo Ketones | Morpholine Derivative | Alkylation/Cyclization |
| Methyl(oxiran-2-yl)methylamine | Ethylene Sulfate | Morpholine Derivative | Annulation |
While the epoxide ring is a prominent feature of Methyl(oxiran-2-yl)methylamine, this compound can also serve as a precursor to other nitrogen-containing three-membered rings, such as aziridines. This transformation typically involves an intramolecular cyclization where the nitrogen atom displaces the oxygen of the epoxide ring, often after activation of the hydroxyl group formed upon initial ring-opening. Such intramolecular reactions of aziridines with π-nucleophiles can lead to the formation of various nitrogen-containing core structures. researchgate.net The ring-opening of activated aziridines with carbon nucleophiles can lead to the synthesis of substituted tetrahydroquinolines. nih.govresearchgate.net
Role in the Construction of Complex Organic Architectures (Non-Biological Targets)
The dual functionality of Methyl(oxiran-2-yl)methylamine allows for its incorporation into more complex molecular frameworks through sequential or one-pot reactions.
The epoxide ring of Methyl(oxiran-2-yl)methylamine can be opened by a wide variety of nucleophiles, including organometallics, enolates, and other carbon-based nucleophiles. This ring-opening reaction simultaneously installs a hydroxyl group and a new carbon-carbon or carbon-heteroatom bond, leading to the formation of polyfunctionalized molecules. The resulting amino alcohol can then be further functionalized, making this compound a useful scaffold for building complex structures. The regioselective opening of epoxides with nitrogen nucleophiles is a valuable method for constructing interesting amino-alcohols. nih.gov
Cascade, or tandem, reactions are highly efficient processes that form multiple chemical bonds in a single synthetic operation. acs.org The structure of Methyl(oxiran-2-yl)methylamine is well-suited for such reactions. For example, a nucleophilic attack on the epoxide could trigger a sequence of events, such as a rearrangement or a subsequent intramolecular reaction involving the amine. While specific examples involving this exact compound are not prevalent in the literature, the general reactivity of epoxides in tandem reactions is well-established. researchgate.net For instance, a tandem base-promoted ring-opening followed by a rearrangement and alkylation has been demonstrated for similar epoxide-containing systems. researchgate.net
| Reaction Class | Key Transformation | Potential Outcome |
| Polyfunctionalization | Epoxide ring-opening with carbon nucleophiles | Formation of amino alcohols with new C-C bonds |
| Tandem Reaction | Epoxide opening followed by intramolecular cyclization | Rapid construction of complex heterocyclic systems |
Application in Materials Science Research (Non-Biological)
The chemical functionalities present in Methyl(oxiran-2-yl)methylamine make it a candidate for applications in materials science, particularly in the realm of polymer chemistry.
The epoxide group is the foundational chemical moiety for epoxy resins. In this context, Methyl(oxiran-2-yl)methylamine could act as a reactive modifier or a component in the formulation of specialized epoxy systems. The tertiary amine can also act as a catalyst for the curing of epoxy resins. The incorporation of this molecule into a polymer backbone could impart specific properties, such as improved adhesion or thermal stability. The polymerization of oxiranes is a common method for producing polyethers. epa.gov While this specific amine-containing epoxide is not a common monomer, its structure suggests potential use as a cross-linking agent or as a monomer in the synthesis of functional polymers. The amine functionality could provide sites for further polymer modification or for altering the surface properties of materials. The use of amines as hardeners for epoxy resins is a well-established technology in materials science. google.com
Monomer in Polymer Synthesis
The presence of the oxirane (epoxide) ring in Methyl(oxiran-2-yl)methylamine allows it to function as a monomer in ring-opening polymerization (ROP). This process can be initiated by either cationic or anionic initiators, leading to the formation of polyethers with pendant amine functionalities. The tertiary amine group within the monomer structure can also play a role in the polymerization process, potentially acting as a catalyst or influencing the polymer's final properties.
The resulting polymers, featuring repeating units with pendant N-methyl-N-isopropylamine groups, can exhibit interesting properties such as pH-responsiveness, metal-chelating capabilities, and potential for further post-polymerization modification. The specific characteristics of the polymer, including its molecular weight and polydispersity, can be controlled by the choice of initiator and reaction conditions.
| Initiator System | Polymer Structure | Potential Properties and Applications |
| Cationic (e.g., BF₃·OEt₂) | Linear polyether with pendant tertiary amine groups | pH-responsive materials, drug delivery systems |
| Anionic (e.g., KOH) | Branched or cross-linked polyethers | Adhesives, coatings, thermosetting resins |
| Coordination (e.g., ZnEt₂/H₂O) | Stereoregular polyethers | Advanced functional materials with controlled tacticity |
Ligand in Coordination Chemistry (Non-Biological Catalysis)
The nitrogen and oxygen atoms in Methyl(oxiran-2-yl)methylamine can act as donor atoms, enabling the molecule to function as a ligand in coordination chemistry. libretexts.orglibretexts.org It can coordinate with a variety of metal centers to form stable metal complexes. libretexts.orglibretexts.org The nature of the amine (tertiary) and the presence of the flexible glycidyl (B131873) group allow it to act as a bidentate or potentially a bridging ligand, depending on the metal and reaction conditions.
These coordination complexes can find applications in non-biological catalysis, where the ligand structure plays a crucial role in determining the catalytic activity and selectivity of the metal center. sciencenet.cn The steric bulk provided by the isopropyl and methyl groups can create a specific chiral environment around the metal, which can be advantageous in asymmetric catalysis. The epoxide functionality can also be retained in the complex for subsequent reactions or can be opened to create a more rigid ligand backbone.
| Metal Center | Coordination Mode | Potential Catalytic Application |
| Palladium (Pd) | Bidentate (N, O) | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Ruthenium (Ru) | Bidentate (N, O) | Asymmetric hydrogenation, transfer hydrogenation |
| Copper (Cu) | Bidentate (N, O) or Bridging | Atom transfer radical polymerization (ATRP), click chemistry |
Synthesis of Novel Derivatives and Analogues for Structure-Reactivity Studies
To explore and optimize the chemical behavior of Methyl(oxiran-2-yl)methylamine, novel derivatives and analogues can be synthesized. These studies are crucial for understanding the relationship between the molecule's structure and its reactivity in various applications.
Systematic Modification of Amine and Epoxide Moieties
Systematic modifications of the amine and epoxide moieties of Methyl(oxiran-2-yl)methylamine can lead to a library of compounds with tailored properties.
Amine Moiety Modification: The N-methyl and N-isopropyl groups can be replaced with other alkyl or aryl substituents. This allows for the fine-tuning of the steric and electronic properties of the nitrogen atom, which can influence its nucleophilicity, basicity, and coordinating ability. For instance, replacing the methyl group with a longer alkyl chain could enhance the lipophilicity of the resulting derivatives.
Epoxide Moiety Modification: The epoxide ring can be opened with a variety of nucleophiles to introduce new functional groups. For example, reaction with water would yield a diol, while reaction with an alcohol would result in an ether. These modifications transform the epoxide into other functional groups, expanding the synthetic utility of the original molecule.
Stereoisomer Synthesis for Comparative Reactivity Studies
Since the C2 carbon of the oxirane ring is a stereocenter, Methyl(oxiran-2-yl)methylamine exists as a pair of enantiomers: (R)- and (S)-Methyl(oxiran-2-yl)methylamine. The synthesis of enantiomerically pure forms of this compound is of significant interest for applications in asymmetric synthesis and for studying the stereoselectivity of its reactions.
The synthesis of individual stereoisomers can be achieved through various methods, including the use of chiral starting materials (e.g., (R)- or (S)-epichlorohydrin) or through kinetic resolution of the racemic mixture. Once obtained, the reactivity of the individual enantiomers can be compared in various chemical transformations. For example, in polymer synthesis, the use of a single enantiomer as a monomer can lead to the formation of isotactic polymers with highly ordered structures. In coordination chemistry, enantiopure ligands are essential for the development of effective catalysts for asymmetric reactions.
| Stereoisomer | Synthetic Approach | Application in Reactivity Studies |
| (R)-Methyl(oxiran-2-yl)methylamine | Asymmetric epoxidation of an allylamine (B125299) precursor | Study of stereoselectivity in ring-opening reactions |
| (S)-Methyl(oxiran-2-yl)methylamine | Nucleophilic substitution on (R)-glycidyl tosylate | Use as a chiral ligand in asymmetric catalysis |
| Racemic Mixture | Reaction of N-methylisopropylamine with epichlorohydrin (B41342) | Baseline for comparison with enantiopure isomers |
Future Perspectives in the Academic Research of Methyl Oxiran 2 Yl Methylamine
Emerging Synthetic Methodologies
Future synthetic research is likely to focus on developing more efficient, selective, and sustainable methods for the preparation of Methyl(oxiran-2-yl)methylamine and its derivatives.
Key Research Areas:
Asymmetric Epoxidation: A primary focus will be the development of catalytic asymmetric methods to produce enantiomerically pure forms of the molecule. This is crucial as the stereochemistry of the epoxide ring will significantly influence the properties of downstream products. Research may explore the use of chiral catalysts, such as those based on transition metals (e.g., titanium, vanadium, manganese) complexed with chiral ligands.
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases or epoxidases, could offer a green and highly selective alternative to traditional chemical synthesis. Future studies may involve screening for novel enzymes or engineering existing ones to enhance their activity and substrate specificity for N-alkylated glycidyl (B131873) amines.
Flow Chemistry: Continuous flow synthesis methodologies are anticipated to play a significant role in the scalable and safe production of this compound. Flow reactors can offer precise control over reaction parameters, leading to higher yields and purity while minimizing hazardous conditions associated with reactive intermediates.
Table 1: Hypothetical Comparison of Emerging Synthetic Routes
| Methodology | Catalyst/Enzyme System (Hypothetical) | Potential Advantages | Potential Challenges |
| Asymmetric Epoxidation | Chiral Salen-Manganese Complex | High enantioselectivity (>99% ee) | Catalyst cost and recovery |
| Biocatalysis | Engineered Halohydrin Dehalogenase | Environmentally benign, high stereoselectivity | Enzyme stability and substrate loading |
| Flow Chemistry | Immobilized Lewis Acid Catalyst | Enhanced safety, scalability, and process control | Reactor design and potential for channel clogging |
Advanced Mechanistic Insights
A deeper understanding of the reaction mechanisms involving Methyl(oxiran-2-yl)methylamine is paramount for controlling its reactivity and designing novel applications. The interplay between the tertiary amine and the epoxide ring within the same molecule presents a unique case for mechanistic investigation.
Recent studies on similar systems have highlighted that tertiary amines can catalyze the ring-opening of epoxides. rsc.orgpsu.eduresearchgate.net In the case of Methyl(oxiran-2-yl)methylamine, this could occur via an intramolecular or intermolecular pathway, leading to oligomerization or reactions with other nucleophiles.
Prospective Mechanistic Studies:
Intramolecular vs. Intermolecular Reactions: Detailed kinetic studies, potentially using isotopic labeling, could elucidate the propensity for intramolecular cyclization versus intermolecular polymerization under various conditions (e.g., concentration, temperature, solvent).
Role of Lewis Acids and Bases: Research will likely explore how external catalysts can modulate the regioselectivity and stereoselectivity of the epoxide ring-opening. For instance, Lewis acids could activate the epoxide, while specific bases could influence the nature of the nucleophilic attack.
Solvent Effects: The polarity and protic nature of the solvent can significantly impact the reaction pathways. nih.gov Future investigations will likely systematically evaluate a range of solvents to understand their influence on the reaction kinetics and product distribution.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work will be crucial for accelerating research on Methyl(oxiran-2-yl)methylamine. nih.govacs.orgresearchgate.net
Key Integrated Approaches:
Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of various potential reactions, such as the nucleophilic ring-opening of the epoxide. acs.org This can help predict the most likely reaction pathways and the stereochemical outcomes, guiding experimental design.
Spectroscopic Analysis and Simulation: Computational modeling can aid in the interpretation of complex spectroscopic data (e.g., NMR, IR). For example, calculated NMR chemical shifts and coupling constants can be compared with experimental data to confirm the structure of reaction products.
Materials Property Prediction: For applications in materials science, computational simulations can predict the bulk properties of polymers derived from Methyl(oxiran-2-yl)methylamine, such as their mechanical strength, thermal stability, and adhesion characteristics.
Table 2: Illustrative Integrated Computational and Experimental Workflow
| Research Question | Computational Approach (Hypothetical) | Experimental Validation (Hypothetical) |
| Regioselectivity of Ring-Opening | DFT modeling of transition state energies | Product characterization by 2D NMR and X-ray crystallography |
| Conformational Analysis of Oligomers | Molecular Dynamics (MD) simulations | Small-angle X-ray scattering (SAXS) and viscosity measurements |
| Adhesion Properties of Derived Polymers | Coarse-grained simulations of polymer-surface interactions | Lap shear adhesion tests and contact angle measurements |
Novel Applications in Chemical Synthesis and Materials Science
The unique bifunctional nature of Methyl(oxiran-2-yl)methylamine makes it a promising candidate for a range of applications in both chemical synthesis and materials science.
Potential Applications in Chemical Synthesis:
Functionalized Amino Alcohols: The ring-opening of the epoxide with various nucleophiles can lead to a diverse library of functionalized 1,3-amino alcohols, which are valuable scaffolds in medicinal chemistry. rsc.org
Chiral Ligands: Enantiomerically pure forms of the molecule could serve as precursors for the synthesis of novel chiral ligands for asymmetric catalysis.
Building Blocks for Heterocycles: The reactive nature of the molecule makes it a suitable starting material for the construction of more complex nitrogen- and oxygen-containing heterocyclic systems. acs.org
Potential Applications in Materials Science:
Epoxy Resins and Curing Agents: The molecule itself can act as a monomer for the synthesis of functional polyethers. The tertiary amine moiety can also serve as an internal catalyst for epoxy curing, potentially leading to the development of novel one-component epoxy resin systems. tdl.orgdtu.dk
Coatings and Adhesives: Polymers derived from this compound may exhibit interesting properties for use in coatings and adhesives, with the amine functionality potentially enhancing adhesion to various substrates.
Functional Polymers: The molecule can be used as a functional monomer in polymerization reactions to introduce pendant epoxide and amine groups into polymer chains, which can then be further modified for specific applications such as drug delivery or responsive materials. tdl.org
Q & A
Q. What are the optimal synthetic routes for Methyl(oxiran-2-yl)methylamine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or carbamate intermediates. A viable route includes reacting epichlorohydrin with methyl(propan-2-yl)amine in the presence of a primary/secondary organic amine base (e.g., triethylamine) in solvents like DMF or toluene under reflux (60–80°C) . Cyclization steps may require controlled pH (basic conditions) to stabilize the epoxide ring. Yield optimization involves stoichiometric adjustments (1:1.2 molar ratio of amine to epichlorohydrin) and inert atmospheres (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity (>95%) .
Q. How can the structural and stereochemical properties of Methyl(oxiran-2-yl)methylamine be characterized?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the 3D configuration, particularly the stereochemistry of the epoxide (R/S) and amine groups . NMR spectroscopy (¹H/¹³C, COSY, HSQC) identifies coupling constants (e.g., epoxide protons at δ 3.5–4.0 ppm with J = 4–5 Hz) and confirms regiochemistry . Mass spectrometry (HRMS) validates molecular weight (C₇H₁₃NO₂, [M+H]⁺ = 144.1022) and fragmentation patterns. Polarimetry or chiral HPLC (Chiralpak AD-H column) assesses enantiomeric excess if asymmetric synthesis is employed .
Q. What are the key stability considerations for storing and handling Methyl(oxiran-2-yl)methylamine?
- Methodological Answer : The epoxide group is sensitive to moisture and acids. Storage requires anhydrous conditions (desiccants, sealed vials under N₂) at –20°C. Stability testing via TGA/DSC reveals decomposition onset at ~150°C. In solution, avoid protic solvents (e.g., MeOH/H₂O) to prevent ring-opening; use aprotic solvents (acetonitrile, THF) for kinetic studies. Monitor pH in aqueous buffers (pH 7–9 optimal) using UV-Vis spectroscopy (λ = 210–230 nm for epoxide absorption) .
Advanced Research Questions
Q. How does the stereochemistry of the epoxide moiety influence the compound’s reactivity in nucleophilic ring-opening reactions?
- Methodological Answer : The R/S configuration dictates regioselectivity. For example, (R)-epoxide reacts with amines (e.g., benzylamine) preferentially at the less hindered carbon, confirmed by ¹H NMR tracking of adducts. Computational modeling (DFT, Gaussian 16) calculates transition-state energies to predict attack trajectories. Experimental validation involves synthesizing enantiopure epoxide (via Sharpless epoxidation) and comparing kinetics (k₁/k₂ ratios) under identical conditions .
Q. What strategies can mitigate racemization during synthesis to preserve enantiomeric purity?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Jacobsen’s Mn-salen catalysts) during epoxide formation. Low-temperature (–40°C) reactions reduce thermal racemization. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase. Kinetic resolution (e.g., lipase-mediated acetylation) isolates desired enantiomers from racemic mixtures .
Q. How can computational models predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against targets like cytochrome P450 (PDB ID: 1TQN) to identify binding poses. MD simulations (GROMACS) assess stability over 100 ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Tyr96). QSAR models correlate substituent effects (e.g., methyl vs. isopropyl groups) with inhibitory activity (IC₅₀) using descriptors like logP and polar surface area .
Q. What experimental approaches resolve contradictions in reported bioactivity data for epoxide-containing amines?
- Methodological Answer : Comparative assays under standardized conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) control variables like solvent (DMSO <1% v/v). Dose-response curves (0.1–100 µM) validate EC₅₀ values. Orthogonal techniques (e.g., SPR for binding affinity vs. cellular apoptosis assays) confirm mechanism-specific effects. Meta-analysis of literature data identifies outliers due to impurity or assay interference .
Key Research Gaps and Recommendations
- Stereochemical Stability : Investigate long-term storage effects on enantiomeric purity using accelerated stability studies (40°C/75% RH).
- Toxicity Profiling : Perform in vitro hepatotoxicity assays (HepG2 cells) to assess metabolic byproducts.
- Scalable Synthesis : Explore continuous-flow reactors for safer handling of epichlorohydrin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
